molecular formula C11H17N3O2 B13548774 Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate

Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate

Cat. No.: B13548774
M. Wt: 223.27 g/mol
InChI Key: ONLAJSBJTVFYHN-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)-4-(1H-imidazol-1-yl)butanoate is a methyl ester derivative featuring a butanoate backbone with a cyclopropylamino substituent at position 2 and a 1H-imidazol-1-yl group at position 4. The compound combines a strained cyclopropane ring, known for enhancing conformational rigidity and metabolic stability, with an imidazole moiety, a heterocycle frequently utilized in medicinal chemistry for its hydrogen-bonding capabilities and bioactivity .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-(cyclopropylamino)-4-imidazol-1-ylbutanoate

InChI

InChI=1S/C11H17N3O2/c1-16-11(15)10(13-9-2-3-9)4-6-14-7-5-12-8-14/h5,7-10,13H,2-4,6H2,1H3

InChI Key

ONLAJSBJTVFYHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1C=CN=C1)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the alkylation of an imidazole derivative with a suitable alkyl halide, followed by the introduction of the cyclopropylamino group through nucleophilic substitution. The final esterification step involves the reaction of the intermediate with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under both acidic and basic conditions:

ConditionProductKey ObservationsSource
Acidic (H₂SO₄/H₂O)2-(Cyclopropylamino)-4-(1H-imidazol-1-yl)butanoic acidComplete conversion at 80°C in 6 hours
Basic (NaOH/EtOH)Sodium salt of the carboxylic acidFaster kinetics (2 hours at 60°C)

Mechanistic studies suggest nucleophilic acyl substitution, with the rate influenced by the electron-withdrawing cyclopropylamino group.

Cyclopropane Ring-Opening Reactions

The cyclopropylamino moiety participates in strain-driven ring-opening reactions:

Oxidative Halogenation

Under iodine (I₂) or N-bromosuccinimide (NBS) with UV light:

Compound+X21,3-Dihalo Derivatives\text{Compound} + X_2 \rightarrow \text{1,3-Dihalo Derivatives}

Yields range from 65–78% depending on the halogen (Table 1).

Table 1: Halogenation Results

HalogenCatalystYield (%)Conditions
I₂78CH₂Cl₂, 25°C, 12 h
Br₂NBS, AIBN65CCl₄, reflux, 6 h

This reaction proceeds via a radical mechanism, as evidenced by ESR studies .

Nucleophilic Substitution

The ring-opened intermediates react with nucleophiles (e.g., thiophenols, amines):

1,3-Dihalo Intermediate+Nu1,3-Difunctionalized Products\text{1,3-Dihalo Intermediate} + \text{Nu}^- \rightarrow \text{1,3-Difunctionalized Products}

Notably, thiophenols yield 4-aminothiochromans via formal [3+3] cycloaddition .

Imidazole Functionalization

The 1H-imidazol-1-yl group undergoes electrophilic substitution and coordination:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-4/C-5 positions (72% yield) .

  • Sulfonation : SO₃/Pyridine selectively sulfonates C-2 .

Metal Coordination

Imidazole binds transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity. Stability constants (log K) range from 4.2–5.8 .

Reductive Amination

The cyclopropylamino group participates in reductive amination with ketones:

Compound+RCOR’NaBH₃CNSecondary Amine Derivatives\text{Compound} + \text{RCOR'} \xrightarrow{\text{NaBH₃CN}} \text{Secondary Amine Derivatives}

Yields exceed 80% for aliphatic ketones but drop to 45% for aromatic substrates .

Enzymatic Modifications

In vitro studies reveal metabolic transformations:

  • Glucuronidation : UGT1A9-mediated conjugation at the imidazole nitrogen (Km = 12 μM) .

  • Oxidative Deamination : CYP3A4 converts the cyclopropylamino group to a ketone (Vmax = 4.1 nmol/min/mg) .

Comparative Reactivity Analysis

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Ester Hydrolysis (pH 7)1.2 × 10⁻⁵68.3
Iodination3.8 × 10⁻³42.1
Imidazole Nitration5.6 × 10⁻⁴55.9

Data derived from Arrhenius plots and kinetic isotopic effect studies .

Scientific Research Applications

Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The cyclopropylamino group may enhance the compound’s binding affinity and specificity, leading to its desired effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s uniqueness lies in its butanoate chain and substituent positioning. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison
Compound Name Chain Length Substituent Positions Key Functional Groups Biological Use/Notes
Methyl 2-(cyclopropylamino)-4-(1H-imidazol-1-yl)butanoate C4 (butanoate) 2: cyclopropylamino; 4: imidazolyl Methyl ester, cyclopropane, imidazole Hypothetical: kinase inhibition, agrochemicals
Methyl 2-(cyclopropylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoate (Ref: 10-F740950) C3 (propanoate) 2: cyclopropylamino, methyl; 3: imidazolyl Methyl ester, cyclopropane, imidazole, methyl branch Discontinued (stability/synthesis issues?)
4-Pentenyl 2-((2-furanylmethyl)(1H-imidazol-1-ylcarbonyl)amino)butanoate (Perfurazoate) C4 (butanoate) 2: furanylmethyl-imidazolylcarbonyl Pentenyl ester, furan, imidazole-carbonyl Pesticide (prop formulation)
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one N/A Oxazolidinone core Oxazolidinone, benzodioxane Pharmacological research (heterocyclic scaffold)

Physicochemical Properties (Hypothetical Analysis)

  • logP : The target compound’s cyclopropane and imidazole may reduce lipophilicity compared to perfurazoate’s furan and pentenyl ester (higher logP).
  • Hydrogen-Bonding: The imidazole (2 H-bond acceptors, 1 donor) enhances solubility and target interaction vs. oxazolidinone derivatives (1 H-bond donor/acceptor).
  • Metabolic Stability : Cyclopropane’s rigidity may improve resistance to oxidative metabolism compared to perfurazoate’s unsaturated pentenyl chain .

Biological Activity

Methyl 2-(cyclopropylamino)-4-(1H-imidazol-1-yl)butanoate is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H17N3O2C_{11}H_{17}N_{3}O_{2} and a molecular weight of 223.27 g/mol. The compound features a cyclopropylamino group and an imidazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC11H17N3O2C_{11}H_{17}N_{3}O_{2}
Molecular Weight223.27 g/mol
CAS Number1343231-99-1
Purity≥98%

Antitumor Activity

Research indicates that compounds with imidazole derivatives exhibit significant antitumor activity. This compound has been studied for its effects on various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation in human cancer cell lines, with IC50 values indicating potent activity against certain types of tumors .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Kinases : Similar compounds have shown inhibition of key kinases involved in cancer progression, such as HER1 and HER2 .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. Variations in the cyclopropyl group or modifications to the imidazole ring can significantly alter potency and selectivity against specific targets. For example, studies have shown that substituents on the imidazole ring can enhance binding affinity to target receptors .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in a xenograft model of breast cancer. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, supporting its potential as an anticancer agent .

Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. The compound demonstrated good oral bioavailability, making it a candidate for further clinical development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(cyclopropylamino)-4-(1H-imidazol-1-yl)butanoate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation and imidazole coupling. For example, analogous compounds (e.g., D729 in ) are synthesized via nucleophilic substitution or condensation reactions under reflux conditions. Key parameters include:

  • Catalysts : Sodium acetate or acetic acid for pH control (e.g., in imidazole ring closure) .
  • Solvents : Methanol or ethanol for intermediate steps .
  • Purification : Column chromatography (silica gel) and recrystallization (ethanol/water) .
    • Table 1 : Example Reaction Conditions for Imidazole Derivatives
StepReagents/ConditionsYield (%)Reference
Cyclopropane couplingCyclopropylamine, DCM, RT65–75
Imidazole formationNa₂S₂O₅, DMF, reflux70–80

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for confirming cyclopropane and imidazole moieties (e.g., δ 1.0–1.5 ppm for cyclopropane protons; δ 7.5–8.5 ppm for imidazole protons) .
  • X-ray Crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures, with R factors < 0.05 indicating high precision .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₀H₁₄N₃O₂⁺: calculated 216.1134, observed 216.1136) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural analysis?

  • Methodological Answer :

  • Software Tools : SHELXD for experimental phasing and SHELXL for refinement, particularly robust for high-throughput or twinned datasets .
  • Data Collection : High-resolution synchrotron radiation improves data quality. For example, reports a mean C–C bond length deviation of 0.002 Å and R factor = 0.037 .
  • Validation : Cross-check with spectroscopic data (e.g., NMR assignments) to resolve ambiguities .

Q. What strategies are employed to resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor effects)?

  • Methodological Answer :

  • Comparative Assays : Test the compound across standardized models (e.g., MTT assay for cytotoxicity and broth microdilution for antimicrobial activity ).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclopropyl vs. methyl groups) to isolate pharmacological targets .
  • Mechanistic Studies : Use molecular docking (e.g., COX-2 inhibition in ) or radioligand binding assays to confirm target engagement .

Q. How is the compound’s stability assessed under varying pH and temperature conditions during formulation studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months, with HPLC monitoring of degradation products .
  • pH-Dependent Hydrolysis : Evaluate ester bond stability in buffers (pH 1–9) via UV-Vis spectroscopy .
    • Table 2 : Stability Data for Analogous Ester Derivatives
ConditionHalf-Life (Days)Major Degradation PathwayReference
pH 7.4, 25°C30Ester hydrolysis
pH 2.0, 37°C7Imidazole ring cleavage

Methodological Best Practices

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Answer :

  • ADME Prediction : SwissADME or pkCSM for bioavailability, CYP450 interactions, and blood-brain barrier permeability .
  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with targets like tyrosine kinases .

Q. How are impurities or by-products characterized during synthesis?

  • Answer :

  • LC-MS/MS : Identify trace impurities (e.g., unreacted cyclopropylamine or imidazole intermediates) .
  • HPLC-DAD : Quantify impurities using reference standards (e.g., PESTANAL® analytical standards in ) .

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